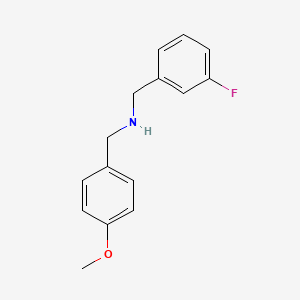

(3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

Description

Strategic Importance of Amine Functionalities in Advanced Chemical Systems

The amine functional group is one of the most prevalent and important functionalities in organic and medicinal chemistry. purkh.comcollegedunia.combyjus.com Amines are integral to a vast range of biologically active compounds, including amino acids, neurotransmitters, and alkaloids. purkh.combyjus.comperlego.com Their basicity, a result of the lone pair of electrons on the nitrogen atom, allows them to participate in a variety of chemical reactions and biological interactions, such as hydrogen bonding and salt formation. universalclass.com In advanced chemical systems, the amine group often serves as a key pharmacophore, directly interacting with biological targets like enzymes and receptors. Furthermore, amines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. purkh.comcollegedunia.com

Overview of Research Paradigms for Novel Organic Scaffolds

The development of novel organic scaffolds is a primary objective in the quest for new drugs and functional materials. researchgate.net Current research paradigms focus on the creation of molecular diversity and the exploration of new chemical space. Strategies such as diversity-oriented synthesis aim to generate libraries of structurally complex and diverse small molecules. acs.orgnih.gov Another important approach is scaffold hopping, where the core structure of a known active compound is replaced with a different scaffold to improve properties or find new intellectual property. The "build-couple-transform" paradigm is an example of a strategy for generating lead-like libraries with significant scaffold diversity. acs.orgnih.gov Continuous-flow synthesis is also emerging as a powerful tool for the efficient and scalable production of organic scaffolds. polimi.it The design and synthesis of novel scaffolds, including those based on N-benzylamine derivatives, are essential for pushing the boundaries of chemical innovation.

Chemical and Physical Properties of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

While extensive research on (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is not widely available in peer-reviewed literature, its fundamental properties can be derived from supplier information and by comparison with structurally similar compounds.

| Property | Value |

| Molecular Formula | C₁₅H₁₆FNO |

| Molecular Weight | 245.29 g/mol |

| IUPAC Name | N-(3-Fluorobenzyl)-1-(4-methoxyphenyl)methanamine |

| CAS Number | Not available |

Note: Data is based on publicly available information for similar compounds and may require experimental verification.

For comparison, the related compound (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine has a reported molecular weight of 245.29 g/mol and the IUPAC name N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEBHLLFWLCZQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355113 |

Source

|

| Record name | (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418792-57-1 |

Source

|

| Record name | (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro Benzyl 4 Methoxy Benzyl Amine

Reductive Amination Protocols for Target Amine Synthesis

Reductive amination is a cornerstone method for the synthesis of amines and is highly suitable for preparing (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. masterorganicchemistry.comstudylib.net This process involves two key steps: the formation of an imine intermediate from the condensation of a primary amine with a carbonyl compound, followed by the in-situ reduction of the imine to the corresponding secondary amine. masterorganicchemistry.comias.ac.in

For the target compound, two symmetrical pathways are possible:

Reaction of 3-fluorobenzaldehyde with 4-methoxybenzylamine (B45378).

Reaction of 4-methoxybenzaldehyde with 3-fluorobenzylamine (B89504).

The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride reagent or through catalytic hydrogenation. ias.ac.inarkat-usa.org

The choice of catalyst and reducing agent is critical in reductive amination to ensure high chemoselectivity, preventing the reduction of the initial aldehyde and avoiding side reactions. researchgate.net

Hydride Reagents:

Sodium borohydride (NaBH₄) is a common and cost-effective reducing agent. It is often used in a two-step process where the imine is formed first before the addition of the reductant. ias.ac.inorganic-chemistry.org To improve efficiency, co-reactants like cation exchange resins or acids can be used to facilitate imine formation. redalyc.org

Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that is particularly effective for one-pot reductive aminations because it selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.comorganic-chemistry.org

Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reagent, often favored for its efficacy and less toxic byproducts compared to NaBH₃CN. masterorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. It is considered a greener approach due to water being the only byproduct. mdpi.com

Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of imines. researchgate.netorganic-chemistry.org However, a significant limitation when dealing with halogenated compounds like 3-fluorobenzaldehyde is the risk of dehalogenation, which can lead to undesired byproducts. researchgate.net Combining palladium with other metals, such as copper, can sometimes suppress this side reaction. researchgate.net

Nickel Catalysts (e.g., Raney Ni): These are also effective for reductive aminations and can be a suitable alternative to palladium catalysts. acs.orgacs.org

Cobalt-Containing Composites: Recent research has shown that composites derived from the pyrolysis of 3d metal complexes can serve as efficient, air-stable, and platinum-group-metal-free catalysts for the amination of aromatic aldehydes. mdpi.com

The following table summarizes various catalyst systems used in reductive amination for synthesizing benzylamines.

| Catalyst/Reducing Agent | Substrates | Key Features & Limitations |

| NaBH(OAc)₃ | Aldehydes, Ketones, Amines | Mild and selective; suitable for a wide range of functional groups; one-pot procedure is common. masterorganicchemistry.comorganic-chemistry.org |

| NaBH₃CN | Aldehydes, Ketones, Amines | Selectively reduces imines over carbonyls; toxic cyanide byproduct is a major drawback. masterorganicchemistry.com |

| NaBH₄ / Acid Catalyst | Aldehydes, Amines | Cost-effective; requires acidic conditions to promote imine formation; can reduce the starting aldehyde if not controlled. redalyc.org |

| H₂ / Pd/C | Aldehydes, Amines | "Green" method with high atom economy; risk of dehalogenation with substrates containing aryl halides. researchgate.net |

| H₂ / Raney Ni | Aldehydes, Amines | Good activity and selectivity; often used in industrial processes. acs.orgacs.org |

| H₂ / Co-Composites | Aromatic Aldehydes, Amines | Platinum-metal-free alternative; demonstrates high efficiency in specific cases. mdpi.com |

To maximize the yield and purity of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, several reaction parameters must be carefully optimized. researchgate.net

Solvent: The choice of solvent can significantly impact reaction rates and yields. Alcohols like methanol or ethanol are commonly used for borohydride reductions. organic-chemistry.org For catalytic hydrogenations, various solvents including toluene, THF, and 1,4-dioxane have been tested, with solvent-free conditions sometimes providing the best results. researchgate.net

Temperature: Reaction temperatures can vary widely. While many borohydride-mediated reactions proceed efficiently at room temperature, catalytic hydrogenations may require elevated temperatures (e.g., 110-180 °C) to achieve good conversion. acs.orgresearchgate.netresearchgate.net

Pressure: For catalytic hydrogenations using H₂, the pressure is a critical parameter, with pressures typically ranging from atmospheric to several bars (e.g., 5 atm). arkat-usa.org

Catalyst Loading and Base: In many catalytic systems, the amount of catalyst and the choice of base (if required) are crucial. Optimization studies show that a specific catalyst loading can maximize yield, beyond which no further improvement is observed. researchgate.net The choice of base, such as KOtBu or K₂CO₃, can also dramatically affect the reaction outcome. researchgate.net

Reaction Time: The duration of the reaction must be sufficient for completion. Monitoring the reaction progress via techniques like TLC or GC-MS is essential to determine the optimal time and prevent the formation of byproducts from over-reaction. researchgate.net

The table below illustrates the optimization of reaction parameters for a representative N-alkylation reaction.

| Entry | Parameter Varied | Conditions | Yield (%) |

| 1 | Solvent | Toluene, 110 °C, 24 h | 88 |

| 2 | Solvent | 1,4-Dioxane, 110 °C, 24 h | 75 |

| 3 | Solvent | Solvent-free, 110 °C, 24 h | 93 |

| 4 | Catalyst Loading | 15 mg | 85 |

| 5 | Catalyst Loading | 20 mg | 93 |

| 6 | Catalyst Loading | 30 mg | 93 |

| 7 | Base | K₂CO₃ | 48 |

| 8 | Base | Cs₂CO₃ | 66 |

| 9 | Base | KOH | 82 |

| 10 | Base | KOtBu | 93 |

| Data adapted from a model N-benzylaniline synthesis for illustrative purposes. researchgate.net |

Alternative Synthetic Routes to Secondary Benzylamines

A classic and straightforward alternative for synthesizing (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is through a nucleophilic substitution (Sₙ2) reaction. researchgate.net This involves the reaction of a benzyl (B1604629) halide with a primary benzylamine (B48309). The two possible combinations are:

3-Fluorobenzyl bromide reacting with 4-methoxybenzylamine.

4-Methoxybenzyl bromide reacting with 3-fluorobenzylamine.

In this Sₙ2 mechanism, the amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. researchgate.net Studies on the reaction between substituted benzylamines and benzyl bromide show that the reaction follows second-order kinetics. researchgate.net The rate of reaction is influenced by the electronic properties of the substituents on the aromatic rings. Electron-donating groups (like 4-methoxy) on the benzylamine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups decrease the rate. researchgate.net A significant drawback of this method is the potential for over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine. masterorganicchemistry.com

Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for C-N bond formation. While often used for N-arylation (e.g., Buchwald-Hartwig amination), analogous strategies can be applied to the synthesis of benzylamines.

Coupling of Benzyl Alcohols with Amines: A notable strategy involves the palladium-catalyzed reaction of benzyl alcohols with primary amines. This method is advantageous as it avoids the use of halides and often generates water as the only byproduct. organic-chemistry.org

Hydroamination of Alkenes: The direct addition of an amine to an alkene, or hydroamination, is a highly atom-economical method. Transition-metal catalysts based on palladium or iridium can facilitate the hydroamination of vinyl arenes with amines to form the corresponding benzylamines. acs.org

Zinc-Mediated Three-Component Reaction: A Mannich-like reaction involving an aromatic halide, an amine, and paraformaldehyde, mediated by zinc, can produce functionalized tertiary benzylamines, and similar principles could be adapted for secondary amines. organic-chemistry.org

These methods offer alternative synthetic entries but may require more specialized catalysts and conditions compared to traditional reductive amination or nucleophilic substitution. acs.org

Green Chemistry Considerations in the Synthesis of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

Applying green chemistry principles to the synthesis of amines is an area of active research, aiming to reduce environmental impact and improve safety. walisongo.ac.id

Atom Economy: Catalytic reductive amination using H₂ offers a higher atom economy than methods employing stoichiometric hydride reagents. acs.orgwalisongo.ac.id Similarly, the direct coupling of benzyl alcohols with amines, which produces only water as a byproduct, is highly atom-economical. organic-chemistry.org

Use of Renewable and Safer Reagents: There is a growing interest in using bio-renewable feedstocks and less hazardous reagents. For instance, formic acid can be used as a bio-renewable hydrogen source in some reductive amination protocols. rsc.org Using aqueous ammonia or ammonium (B1175870) salts as the nitrogen source is also considered a green approach. acs.orgresearchgate.net

Catalyst Choice and Recycling: The use of heterogeneous catalysts (e.g., Pd/C, Ni/SiO₂) is preferable as they can be easily separated from the reaction mixture and potentially recycled, reducing waste and cost. acs.orghw.ac.uk Developing catalysts free of precious metals like palladium is also a key goal. mdpi.com

Solvent Selection: The ideal green synthesis minimizes or eliminates the use of hazardous organic solvents. Reactions performed in water or under solvent-free conditions represent a significant improvement. researchgate.netwalisongo.ac.idsemanticscholar.org

By selecting catalytic routes over stoichiometric ones and choosing environmentally benign solvents and reagents, the synthesis of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine can be aligned with the principles of sustainable chemistry. walisongo.ac.idsemanticscholar.org

Sustainable Solvent Selection and Minimization Strategies

The principles of green chemistry encourage the use of sustainable solvents and the minimization of solvent waste. sinocurechem.com In the context of the synthesis of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine via reductive amination, several strategies can be employed to enhance the environmental profile of the process.

Solvent Selection:

The choice of solvent is critical. Ideally, the solvent should be non-toxic, biodegradable, and derived from renewable resources.

Ethanol and Methanol: These are often considered greener solvent choices for reductive aminations. They are effective in dissolving the reactants and are relatively benign. Methanol, in particular, has been used in the presence of stannous chloride for chemoselective reductive aminations.

Water: As the universal green solvent, water is an attractive medium. Reductive aminations can be performed in aqueous media, often facilitated by the use of surfactants to form nanomicelles that create a hydrophobic environment for the reaction to proceed.

Solvent-Free Conditions: In some cases, it may be possible to conduct the reaction under neat conditions, completely eliminating the need for a solvent. This is the most sustainable option, though it is dependent on the physical properties of the reactants.

Solvent Minimization:

Beyond solvent selection, minimizing the volume of solvent used is crucial. This can be achieved through:

One-Pot Procedures: The one-pot nature of reductive amination, where the imine formation and subsequent reduction occur in the same vessel without isolation of the intermediate, inherently minimizes solvent usage and waste from purification steps. wikipedia.org

A comparative table of potential solvents for this synthesis is presented below:

| Solvent | Green Chemistry Considerations | Potential Applicability |

| Methanol | Biodegradable, effective for imine formation and reduction. | High |

| Ethanol | Derived from renewable resources, low toxicity. | High |

| Water | Non-toxic, abundant, environmentally benign. | Moderate (may require additives) |

| Toluene | Effective but derived from petrochemicals and has toxicity concerns. | Low (less sustainable) |

| Dichloromethane | Effective but is a halogenated solvent with significant environmental and health concerns. | Very Low (to be avoided) |

Atom Economy and Reaction Efficiency Analysis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The reductive amination synthesis of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is inherently atom-economical.

C₇H₅FO (3-fluorobenzaldehyde) + C₈H₁₁NO (4-methoxybenzylamine) + [Reducing Agent] → C₁₅H₁₆FNO ((3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine) + Byproducts

C₇H₅FO + C₈H₁₁NO + H₂ → C₁₅H₁₆FNO + H₂O

The theoretical atom economy can be calculated as:

(Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 |

| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 |

| Hydrogen (H₂) | H₂ | 2.02 |

| (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | C₁₅H₁₆FNO | 245.29 |

| Water (H₂O) | H₂O | 18.02 |

Atom Economy Calculation:

(245.29 / (124.11 + 137.18 + 2.02)) x 100% = 96.8%

This high atom economy signifies that the vast majority of the mass of the reactants is incorporated into the final product, with only water being generated as a byproduct. This is a significant advantage over other synthetic methods, such as the alkylation of an amine with an alkyl halide, which generates stoichiometric amounts of salt byproducts. rug.nl

Reaction Efficiency:

While theoretical atom economy is high, the practical reaction efficiency is determined by the chemical yield and the energy consumption of the process. For reductive aminations of this type, yields are often high, frequently exceeding 90%. Factors influencing the efficiency include:

Catalyst Activity and Loading: In catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, Raney Ni) and its loading will impact the reaction rate and completeness.

Reaction Conditions: Temperature and pressure can be optimized to maximize the reaction rate and minimize side reactions. Catalytic hydrogenations for benzylamine synthesis are often carried out under mild to moderate conditions (e.g., room temperature to 180°C and 10 bar H₂ pressure). acs.orggoogle.com

Purity of Reactants: The purity of the starting aldehydes and amines is crucial for achieving high yields and avoiding catalyst poisoning.

Strategies for Diastereoselective or Enantioselective Synthesis

The concepts of diastereoselective and enantioselective synthesis are applicable only to molecules that are chiral, meaning they possess a stereocenter and can exist as non-superimposable mirror images (enantiomers) or have multiple stereocenters leading to diastereomers.

The structure of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is:

F-C₆H₄-CH₂ -NH-CH₂ -C₆H₄-OCH₃

In this molecule, the nitrogen atom is bonded to two different benzyl groups. However, neither of the benzylic carbons (highlighted in bold) is a stereocenter. A carbon atom is a stereocenter if it is bonded to four different groups. In this case, each of the benzylic carbons is bonded to two hydrogen atoms, a phenyl ring (substituted), and the nitrogen atom. Since two of the substituents on each benzylic carbon are identical (the two hydrogen atoms), these carbons are not chiral centers.

Therefore, (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is an achiral molecule. It does not have enantiomers or diastereomers. As a result, the principles of diastereoselective or enantioselective synthesis are not applicable to the preparation of this specific compound. The synthesis will always produce a single, achiral product.

Mechanistic Investigations of Reactions Involving 3 Fluoro Benzyl 4 Methoxy Benzyl Amine

Elucidation of Reaction Pathways and Intermediates

Understanding the stepwise molecular events in a chemical reaction is fundamental to controlling and optimizing synthetic outcomes. For reactions involving (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, the elucidation of reaction pathways and the characterization of transient intermediates are of paramount importance.

The transient nature of reaction intermediates necessitates the use of specialized experimental techniques for their detection and characterization. In the context of reactions with (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, a combination of spectroscopic and trapping experiments can provide valuable insights.

Spectroscopic Methods: Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing and characterizing thermally sensitive intermediates. By conducting reactions at cryogenic temperatures, the lifetime of intermediates such as iminium ions or hemiaminals, which may be formed during reactions with carbonyl compounds, can be extended, allowing for their structural elucidation.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be employed to detect charged intermediates in the reaction mixture. This technique allows for the identification of species by their mass-to-charge ratio, providing evidence for the formation of proposed intermediates.

In Situ Infrared (IR) Spectroscopy: Real-time monitoring of a reaction using in situ IR spectroscopy can track the disappearance of reactants and the appearance of intermediates and products, offering kinetic data and structural information about transient species.

Chemical Trapping: The presence of short-lived intermediates can be inferred through trapping experiments. For instance, if an iminium ion is a proposed intermediate, the addition of a potent nucleophile to the reaction mixture could lead to the formation of a stable adduct, which can then be isolated and characterized, indirectly confirming the existence of the iminium ion.

The kinetics and thermodynamics of reactions involving (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine are influenced by the electronic properties of the fluorobenzyl and methoxybenzyl moieties. The electron-withdrawing nature of the 3-fluorobenzyl group decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to a simple dibenzylamine (B1670424). Conversely, the 4-methoxybenzyl group, with its electron-donating methoxy (B1213986) substituent, partially counteracts this effect.

Kinetic studies, such as monitoring reaction rates under varying concentrations of reactants and temperatures, can provide information about the reaction order and activation parameters (enthalpy and entropy of activation). This data is crucial for constructing a reaction's energy profile and understanding the nature of the transition state.

| Reaction Type | Plausible Rate Determining Step | Expected Kinetic Profile | Thermodynamic Considerations |

| Nucleophilic Substitution (with Alkyl Halide) | Nucleophilic attack of the amine on the alkyl halide | Second-order kinetics, dependent on both amine and alkyl halide concentrations. | The reaction is typically exothermic. The position of the equilibrium is influenced by the nature of the leaving group and the solvent. |

| Acylation (with Acyl Chloride) | Nucleophilic addition to the carbonyl carbon | Second-order kinetics. The reaction is generally fast. | Highly exothermic and often irreversible due to the formation of a stable amide and HCl. |

| Reductive Amination (with an Aldehyde) | Formation of the iminium ion | The rate can be dependent on the pH of the medium, as both the formation of the hemiaminal and its dehydration to the iminium ion are pH-sensitive. | The overall reaction is thermodynamically favorable, especially with an efficient reducing agent. |

Role of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine as a Nucleophile in Organic Transformations

The lone pair of electrons on the nitrogen atom of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine allows it to act as a nucleophile, participating in a variety of organic transformations. Its nucleophilicity is modulated by the opposing electronic effects of its substituents.

In nucleophilic substitution reactions, such as the alkylation with alkyl halides, the amine attacks the electrophilic carbon atom, displacing the leaving group. The rate of this reaction is expected to be slower than that of dibenzylamine due to the electron-withdrawing 3-fluorobenzyl group.

Similarly, in acylation reactions with acyl chlorides or anhydrides, the amine adds to the carbonyl carbon, leading to the formation of an amide. The reactivity in these transformations is also tempered by the electronic nature of the substituents.

The amine can also participate in Michael additions to α,β-unsaturated carbonyl compounds, where it adds to the β-carbon. The regioselectivity of this addition is governed by the principles of vinylogy.

| Electrophile | Reaction Type | Product Type |

| Alkyl Halide | Nucleophilic Substitution | Tertiary Amine |

| Acyl Chloride | Acylation | Amide |

| Aldehyde/Ketone | Nucleophilic Addition | Hemiaminal (intermediate) |

| α,β-Unsaturated Ketone | Michael Addition | β-Amino Ketone |

Participation in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly efficient synthetic strategies. Secondary amines are common components in many MCRs, such as the Mannich reaction. It is plausible that (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine could participate in Mannich-type reactions, reacting with an aldehyde and a carbon acid to form a Mannich base.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next. A secondary amine can initiate a cascade sequence. For example, an initial nucleophilic addition of the amine to a suitable substrate could generate an intermediate that undergoes a subsequent cyclization or rearrangement. The specific substitution pattern of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine could influence the stereochemical outcome of such cascade processes.

Stability and Reactivity Profiles Under Diverse Reaction Conditions

The stability and reactivity of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine are dependent on the reaction medium and conditions.

Acidic Conditions: In the presence of strong acids, the amine will be protonated to form an ammonium (B1175870) salt. This protonation deactivates the nitrogen's nucleophilicity. The benzyl (B1604629) groups can be cleaved under strongly acidic conditions, particularly at elevated temperatures.

Basic Conditions: The amine is stable under most basic conditions. Strong bases can deprotonate the benzylic C-H bonds, but this typically requires very harsh conditions.

Oxidative Conditions: Secondary amines can be oxidized by various reagents. Mild oxidizing agents may lead to the formation of imines, while stronger oxidizing agents can cleave the C-N bonds. The presence of the electron-rich 4-methoxybenzyl group might make that aromatic ring susceptible to oxidation under certain conditions.

Reductive Conditions: The amine is generally stable to many reducing agents. However, catalytic hydrogenation can lead to the cleavage of the benzyl groups (debenzylation). This is a common method for removing benzyl protecting groups in organic synthesis.

| Condition | Plausible Outcome |

| Strong Acid (e.g., HCl, H₂SO₄) | Formation of the corresponding ammonium salt. Potential for debenzylation at high temperatures. |

| Strong Base (e.g., n-BuLi) | Generally stable, potential for deprotonation at benzylic positions under forcing conditions. |

| Oxidizing Agent (e.g., H₂O₂, KMnO₄) | Oxidation to imines or cleavage of C-N bonds. |

| Reducing Agent (e.g., H₂/Pd-C) | Debenzylation to form 3-fluorobenzylamine (B89504) and 4-methoxytoluene, or further reduction products. |

Theoretical and Computational Chemistry Studies of 3 Fluoro Benzyl 4 Methoxy Benzyl Amine

Electronic Structure Analysis and Frontier Molecular Orbital Theory Applications

The electronic characteristics of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine have been elucidated using quantum chemical calculations, offering a window into its reactivity and kinetic stability.

Density Functional Theory (DFT) has been employed to investigate the electronic properties of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Central to this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key in predicting a molecule's chemical behavior. wikipedia.orglibretexts.org The HOMO is associated with the ability to donate electrons, while the LUMO relates to the capacity to accept electrons. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity for chemical reactions. For molecules similar in structure, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these energies and related electronic parameters. epstem.netresearchgate.net

Table 1: Calculated Electronic Properties of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Electronegativity (χ) | - |

| Global Hardness (η) | - |

| Global Softness (S) | - |

| Electrophilicity Index (ω) | - |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, global hardness, global softness, and the electrophilicity index. researchgate.net The principle of maximum hardness suggests that molecules tend to arrange their electronic structure to achieve the highest possible hardness, corresponding to greater stability.

The localization of the frontier molecular orbitals can pinpoint the most probable sites for electrophilic and nucleophilic attack. The region of the molecule where the HOMO is concentrated is likely to be the site of electrophilic attack, as this is where the most available electrons reside. Conversely, the area with the highest LUMO density is the most probable site for nucleophilic attack. Molecular Electrostatic Potential (MEP) maps further complement this analysis by visualizing the charge distribution and identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine are crucial for its interactions and properties. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies.

A variety of computational methods can be used to explore the conformational landscape of a molecule. Ab initio methods, such as Hartree-Fock and Møller-Plesset perturbation theory (MP2), provide highly accurate energy calculations for different conformers. researchgate.net These methods are computationally intensive but offer a detailed understanding of the potential energy surface. Semi-empirical methods, while less accurate, are computationally faster and can be used for initial conformational searches of larger molecules.

The conformational analysis of similar benzylamine (B48309) derivatives has revealed that the rotation around the C-N bonds and the bonds connecting the benzyl (B1604629) groups to the amine nitrogen are the primary sources of conformational isomerism. acs.org The relative energies of these conformers are determined by a delicate balance of steric and electronic effects. acs.org For some related molecules, specific conformers have been found to be energetically preferred by a few kJ/mol. nih.govresearchgate.net

Table 2: Relative Energies of Postulated Conformers of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

| Conformer | Dihedral Angle 1 (°C-C-N-C) | Dihedral Angle 2 (°C-N-C-C) | Relative Energy (kcal/mol) |

| 1 | - | - | 0.00 |

| 2 | - | - | - |

| 3 | - | - | - |

The conformation of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine can be significantly influenced by its environment. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the solid state can favor conformations that are different from the lowest energy conformer in the gas phase. researchgate.net

The solvent environment also plays a critical role in determining the conformational preferences. Solvents can stabilize certain conformers through solute-solvent interactions. jocpr.com Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can provide a more realistic picture of the conformational landscape in solution. These models have been shown to affect the calculated properties and relative energies of conformers. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While static quantum chemical calculations provide valuable information about the electronic structure and energetics of different conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational flexibility and interactions with its environment at an atomistic level.

Computational Design and Screening of Related Analogues

The computational design and virtual screening of analogues of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine represent a pivotal strategy in modern drug discovery to identify novel compounds with enhanced biological activity and optimized pharmacokinetic profiles. These in silico methods allow for the rapid assessment of large virtual libraries of molecules, prioritizing those with the highest potential for development into effective therapeutic agents. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore-based screening are instrumental in this process.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mode and affinity of potential drug candidates. In the context of analogues related to (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, docking studies have been employed to explore interactions with various biological targets, including protein kinases, which are frequently implicated in diseases like cancer.

For instance, in a study focused on developing kinase inhibitors, a deep in silico molecular docking study was conducted for an indole-based derivative, compound 15l , to identify its possible binding modes into Cyclin-Dependent Kinase 1 (CDK-1)/cyclin B and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.comstrath.ac.uk The docking results revealed that compound 15l displayed interesting binding modes with key amino acids in the binding sites of both kinases, with the indole central motif occupying the hinge regions. mdpi.com

Similarly, molecular docking studies were performed on a series of 4-methoxybenzyl derivatives bearing an imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole scaffold to evaluate their potential as antileukemic agents. nih.govresearchgate.net These studies targeted the Transforming Growth Factor-beta (TGF-β) type I receptor kinase domain. The results indicated that the most potent compounds exhibited strong hydrogen bonding and hydrophobic interactions within the active site of the receptor. nih.govresearchgate.net For example, compound 7g showed a high binding affinity, which correlated with its potent cytotoxic activity against leukemia cell lines. nih.gov

The following table summarizes the docking scores of selected 4-methoxybenzyl derivatives against the TGF-β type I receptor kinase I domain.

| Compound | Docking Score (kcal/mol) |

| 7g | -7.012 |

| 8b | Not specified |

| Melphalan | Not specified |

| Data from a study on 4-methoxybenzyl derivatives as potential antileukemic agents. nih.gov |

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed molecules.

A QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) highlighted the importance of lipophilic and electronic properties for anticancer activity. atlantis-press.com The best QSAR model was developed using multiple linear regression and can be used to guide the design of new, more potent VEGFR2 inhibitors. atlantis-press.com

In another study, a 3D-QSAR model based on comparative molecular field analysis (CoMFA) was performed on 2-(benzyl)imidazoline analogues as ligands for serotonin receptors. The model showed good predictive ability, and the generated contour maps provided insights into the structural requirements for enhanced binding affinity. researchgate.net

The statistical parameters of a representative QSAR model for VEGFR2 inhibitors are presented in the table below.

| Parameter | Value |

| n (number of compounds) | 14 |

| r (correlation coefficient) | 0.971 |

| SE (standard error) | 4.519 |

| F (F-statistic) | 54.777 |

| Statistical data for the best QSAR equation model for N-benzoyl-N'-naphthylthiourea derivatives. atlantis-press.com |

Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov This process can be either structure-based or ligand-based.

Structure-based virtual screening was employed to identify potential dual inhibitors of CDK4/6 and the aromatase enzyme, which are key targets in breast cancer therapy. mdpi.com This approach involved generating pharmacophore models from the known structures of the targets and using them to screen a database of compounds. mdpi.com The identified hits were then subjected to molecular docking to refine the selection. mdpi.com

In a different approach, a comprehensive computational strategy was used to screen the National Cancer Institute library for potential inhibitors of human hepatic ketohexokinase (KHK-C). nih.gov This multi-step process included pharmacophore-based virtual screening, multi-level molecular docking, and binding free energy estimations to identify compounds with high binding affinity and favorable pharmacokinetic profiles. nih.gov The virtual screening workflow typically involves a sequential filtering process, starting with high-throughput virtual screening (HTVS), followed by standard precision (SP) and then extra precision (XP) docking for the most promising candidates. nih.gov

The table below illustrates a typical multi-stage molecular docking protocol used in virtual screening.

| Docking Stage | Description |

| High-Throughput Virtual Screening (HTVS) | Initial fast screening of a large library of compounds. |

| Standard Precision (SP) | More accurate docking of the top hits from HTVS. |

| Extra Precision (XP) | Most accurate and computationally intensive docking for final candidate selection. |

| A common workflow for virtual screening using multi-stage molecular docking. nih.gov |

Through these computational methodologies, researchers can efficiently design and screen novel analogues of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, accelerating the discovery of new drug candidates with improved therapeutic potential.

Advanced Applications of 3 Fluoro Benzyl 4 Methoxy Benzyl Amine in Chemical Synthesis and Materials Science

Scaffold for Heterocyclic Ring System Formation

An extensive search of chemical synthesis literature did not yield any examples of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine being employed as a scaffold for the formation of heterocyclic ring systems. While the structural motifs present in the molecule, namely the benzyl (B1604629) and amine groups, are common in the synthesis of heterocycles, no specific reactions or methodologies have been reported that utilize this particular compound for such transformations.

Precursor for Advanced Organic Materials

Incorporation into Polymeric Backbones and Macromolecular Structures

There is no evidence in the current body of scientific literature to suggest that (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine has been incorporated into polymeric backbones or other macromolecular structures. Research on novel polymers and advanced materials does not currently list this compound as a monomer or a significant precursor.

Functionalization for Surface Chemistry and Interface Applications

Information regarding the functionalization of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine for applications in surface chemistry and at interfaces is not present in the available scientific and technical publications. There are no documented studies on its use in modifying the properties of surfaces or its application in the development of functional interfaces.

Role in the Development of Novel Organic Reagents and Catalysts

Ligand Design for Metal-Catalyzed Transformations

A thorough review of the literature on catalysis and ligand design reveals no instances of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine being used as a ligand for metal-catalyzed transformations. The potential of this compound to coordinate with metal centers and influence the outcome of catalytic reactions has not been explored in any published research to date.

Organocatalytic Applications in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule over the other, is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and fine chemicals. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. Chiral amines, both primary and secondary, have been extensively investigated and are among the most successful classes of organocatalysts. They typically operate through the formation of transient chiral enamines or iminium ions with carbonyl substrates, effectively controlling the stereochemical outcome of a variety of chemical transformations.

A thorough review of the scientific literature reveals no specific documented applications of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine as an organocatalyst in asymmetric synthesis. While the broader class of chiral benzylamines and their derivatives are well-established as effective organocatalysts, the specific achiral nature of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, which lacks a stereocenter, precludes its direct use as a chiral catalyst for enantioselective transformations.

For a secondary amine to function as a catalyst in asymmetric synthesis, it must possess inherent chirality to induce a preference for the formation of one enantiomer of the product over the other. This is typically achieved by incorporating a chiral scaffold or substituent into the amine's structure. As (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is an achiral molecule, it cannot provide the necessary chiral environment to direct the stereochemical course of a reaction.

Consequently, there are no research findings, detailed studies, or data tables to present regarding the efficacy of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine in organocatalytic asymmetric synthesis. The field extensively relies on chiral catalysts to achieve high enantioselectivity, and therefore, achiral amines such as the subject of this article are not employed for this purpose.

Future Research Directions and Unexplored Avenues in the Chemistry of 3 Fluoro Benzyl 4 Methoxy Benzyl Amine

Emerging Synthetic Methodologies for Benzylic Amine Scaffolds

The synthesis of benzylic amines, including (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, traditionally relies on methods like reductive amination. However, recent advancements aim to improve efficiency, atom economy, and functional group tolerance. rsc.org Future work will likely focus on applying and optimizing these novel methods for the specific synthesis of asymmetrically substituted dibenzylamines.

One promising avenue is the direct functionalization of C(sp³)–H bonds. thieme.denih.gov Copper-catalyzed benzylic C(sp³)–H carbamation, for example, allows for the conversion of alkyl arenes into protected benzylic amines that are easily deprotected. thieme.de Another powerful strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgorganic-chemistry.org This atom-economic process uses alcohols as alkylating agents for amines, catalyzed by complexes of earth-abundant metals like manganese or cobalt, with water being the only byproduct. organic-chemistry.org Applying this to the synthesis of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine could involve the reaction of 4-methoxybenzylamine (B45378) with 3-fluorobenzyl alcohol, or vice-versa, offering a greener alternative to traditional routes.

Furthermore, traceless nitrogen activation for C–H amination presents a sophisticated approach. This involves a sequence of benzylic C–H N-aminopyridylation followed by a nickel-catalyzed C–N cross-coupling, which allows for the installation of a versatile synthetic handle for further diversification. nih.gov These emerging methods offer significant advantages over classical syntheses, which often suffer from low atom economy and the use of costly or hazardous reagents. rsc.org

| Method | Description | Potential Advantage for Synthesis | Key Catalyst Type |

| C(sp³)–H Amination/Carbamation | Direct conversion of a benzylic C-H bond into a C-N bond, often installing a protecting group like Boc in the process. thieme.denih.gov | Simplifies synthetic routes by avoiding pre-functionalization of the starting material. | Copper thieme.de |

| Borrowing Hydrogen Methodology | N-alkylation of an amine using an alcohol as the alkylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination. organic-chemistry.org | High atom economy, produces only water as a byproduct, uses green alkylating agents. organic-chemistry.org | Manganese, Cobalt, Nickel organic-chemistry.org |

| Traceless Nitrogen Activation | A two-step process involving C-H aminopyridylation followed by Ni-catalyzed cross-coupling with boronic acids. nih.gov | Installs a diversifiable N-N bond, enabling access to products not available through direct nitrene insertion. nih.gov | Nickel nih.gov |

| Aza-Friedel–Crafts Reaction | Enantioselective addition of phenols or other arenes to N-sulfonyl aldimines to produce chiral secondary benzylamines. nih.gov | Provides a direct route to chiral benzylic amines with high enantioselectivity. nih.gov | Copper(II) nih.gov |

Advanced Spectroscopic and Analytical Techniques for In Situ Mechanistic Probing

A deep understanding of reaction mechanisms is crucial for optimizing the synthesis of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Traditional offline analysis methods (e.g., GC, LC, NMR of final products) may fail to capture transient, reactive intermediates. mt.comspectroscopyonline.com The future of mechanistic studies lies in the application of advanced in situ spectroscopic techniques that monitor the reaction in real-time.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products by their unique infrared absorbances. mt.com For instance, in a synthesis starting from an acid chloride, ReactIR™ technology can monitor the disappearance of the acid, the appearance and consumption of the reactive acid chloride intermediate, and the formation of the final amide product in real-time. mt.com Similarly, Raman spectroscopy can be effectively used to study the kinetics of imine formation, a key step in reductive amination, by monitoring the intensity of the C=O stretching mode of the starting aldehyde. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for structural elucidation, can also be adapted for real-time monitoring. utwente.nl Microfluidic NMR setups allow for the acquisition of spectra from nanoliter-scale reaction volumes, enabling the study of fast reaction kinetics from seconds to minutes and the identification of key intermediates like acetyl ammonium (B1175870) ions in amine-catalyzed reactions. utwente.nlacs.org The combination of these in situ techniques with mass spectrometry can provide a comprehensive picture of the reaction pathway, helping to identify bottlenecks, optimize conditions, and ensure process safety. researchgate.net

| Technique | Information Gained | Advantages for Mechanistic Probing |

| In Situ FTIR/ReactIR™ | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Robust for aggressive reaction environments; provides kinetic data and helps identify initiation temperatures and reaction endpoints. mt.com |

| In Situ Raman Spectroscopy | Kinetic data, particularly for reactions involving changes in key functional groups like C=O or C=N. researchgate.net | Effective for monitoring imine synthesis; complements FTIR. researchgate.net |

| Microfluidic NMR | Structural identification of transient intermediates and steady-state kinetic analysis. utwente.nlacs.org | High chemical specificity; can monitor very fast reactions (seconds) in small volumes. acs.org |

| Mass Spectrometry (MS/MS) | Identification and structural characterization of intermediates and fragmentation pathways. researchgate.net | High sensitivity; aids in developing a "fingerprint" for identifying compounds and their metabolites. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale batch synthesis to larger-scale production necessitates improvements in safety, efficiency, and reproducibility. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processes for the synthesis of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. researchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control and the safe execution of highly exothermic reactions. rsc.org

Computational Prediction of Novel Reactivities and Untapped Applications

Computational chemistry provides a powerful predictive lens through which to explore the properties and potential of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine without the need for extensive empirical experimentation. Density Functional Theory (DFT) calculations, for instance, can be used to predict the regioselectivity of reactions by analyzing the geometry-optimized structures of reactive intermediates. nih.govescholarship.org For the target molecule, DFT could be employed to predict sites susceptible to metabolic attack, guide the design of derivatives with improved stability, or forecast the regiochemical outcome of further functionalization reactions on its aromatic rings.

Beyond reactivity, computational methods can predict a wide range of molecular properties. Quantum mechanical calculations can help confirm the fragmentation mechanisms observed in mass spectrometry, aiding in analytical method development. researchgate.net Furthermore, molecular modeling and docking studies can predict the binding affinity of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine and its derivatives to various biological targets, such as enzymes or receptors. This in silico screening can identify potential, previously unexplored therapeutic applications, prioritizing the most promising candidates for subsequent synthesis and biological evaluation. nih.gov Such predictive power significantly accelerates the discovery cycle, making it a cornerstone of modern chemical research.

Sustainable Chemistry Initiatives and Bio-Inspired Synthetic Approaches in Amine Chemistry

The principles of green and sustainable chemistry are increasingly shaping the future of chemical synthesis. rsc.org For a compound like (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, future research will focus on developing synthetic routes that are more environmentally benign. This includes the use of catalysts based on earth-abundant and non-toxic metals like iron, which can serve as a sustainable alternative to precious metal catalysts in reactions such as the reduction of imines and nitro compounds. researchgate.net

Photocatalysis using visible light is another green approach that is gaining traction. sciencedaily.com Researchers are developing methods that use visible light from LEDs, often in combination with a photocatalyst, to drive chemical reactions in amines, such as oxidation or deprotection. sciencedaily.comresearchgate.net This avoids the need for harsh reagents and high temperatures.

Bio-inspired and biocatalytic methods represent a frontier in sustainable amine synthesis. Enzymes and engineered microorganisms are being developed to produce amines from renewable feedstocks like glucose or amino acids. researchgate.netnih.gov For instance, artificial enzyme cascades have been engineered in E. coli to synthesize benzylamine (B48309) from L-phenylalanine. nih.gov In a related approach, engineered threonine aldolases have been shown to perform nucleophilic α-functionalization of benzylamines to create chiral 1,2-amino alcohols with high stereoselectivity. nih.govnih.gov Another bio-inspired strategy mimics copper amine oxidases by using a synthetic quinone co-factor to generate reactive ketimine intermediates in situ, which can then react with various nucleophiles. chemrxiv.orgchemrxiv.org Applying these bio-inspired concepts could lead to highly selective and sustainable pathways for producing functionalized benzylic amines.

| Approach | Principle | Relevance to Sustainable Synthesis |

| Earth-Abundant Metal Catalysis | Utilizes inexpensive, abundant, and low-toxicity metals like iron to catalyze key transformations in amine synthesis. researchgate.net | Reduces reliance on costly and rare precious metals (e.g., Palladium, Rhodium), lowering environmental impact and cost. researchgate.net |

| Visible-Light Photocatalysis | Employs light (e.g., from LEDs) as a clean energy source to promote chemical reactions, often mediated by a photocatalyst. sciencedaily.comresearchgate.net | Offers mild reaction conditions, reduces energy consumption, and can enable novel reactivity. sciencedaily.com |

| Biocatalysis / Fermentation | Uses engineered enzymes or whole-cell microorganisms to produce chemicals from renewable feedstocks. researchgate.netnih.gov | Enables synthesis from bio-based starting materials, operates under mild aqueous conditions, and can achieve high selectivity. nih.gov |

| Bio-Inspired Catalysis | Mimics the function of natural enzymes (e.g., amine oxidases) with synthetic co-factors or catalysts to achieve similar transformations. chemrxiv.orgchemrxiv.org | Combines the efficiency and selectivity of biological systems with the broader substrate scope of synthetic chemistry. chemrxiv.org |

Q & A

Q. What are the reliable synthetic routes for (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, and how can chemoselectivity be optimized?

The synthesis of bis-benzylamine derivatives often leverages Fukuyama amine synthesis principles. For example, N-(4-methoxy-benzyl) intermediates can be prepared via nitrobenzenesulfonamide protection, followed by reductive deprotection . Key steps include:

- Protection : Use of 2-nitrobenzenesulfonyl (nosyl) groups to differentiate primary/secondary amines.

- Coupling : Reaction of 3-fluoro-benzyl halides with protected amines under Pd-catalyzed conditions.

- Deprotection : Selective removal of nosyl groups with thiols (e.g., mercaptoethanol) to avoid side reactions . Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature to minimize cross-reactivity between methoxy and fluoro substituents.

Q. How can NMR spectroscopy confirm the regiochemical purity of (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine?

Structural validation requires 1H/13C NMR and 2D-COSY analysis:

- 1H NMR : Distinct singlet for methoxy protons (~δ 3.7–3.8 ppm) and splitting patterns for benzyl CH2 groups (δ 3.5–4.0 ppm, AB quartet). Fluorine-induced deshielding shifts aromatic protons ortho to F by ~0.2–0.5 ppm .

- 13C NMR : Methoxy carbons at ~δ 55–56 ppm; fluorinated aromatic carbons show 1JCF coupling (~245 Hz) . Purity Check : Monitor for residual coupling reagents (e.g., Pd catalysts) via ICP-MS or 31P NMR.

Advanced Research Questions

Q. What strategies resolve contradictions in the biological activity of fluorinated vs. methoxy-substituted benzylamines?

Fluorine enhances lipophilicity (logP +0.5–1.0) and membrane permeability, while methoxy groups increase electron density, affecting receptor binding . Conflicting data may arise from:

- Steric Effects : 3-Fluoro substitution creates steric hindrance, reducing binding affinity in rigid receptors.

- Electron Withdrawal : Fluorine’s -I effect may destabilize charge-transfer interactions. Methodology : Perform docking studies (e.g., AutoDock Vina) and QSAR modeling to quantify substituent contributions. Validate with radioligand binding assays using tritiated analogs .

Q. How can regioselectivity challenges in bis-benzylamine synthesis be mitigated?

Competing alkylation at N- vs. O-sites (methoxy group) is a key issue. Solutions include:

- Directed Ortho-Metalation : Use LiTMP to deprotonate the 3-fluoro-benzylamine, directing coupling to the para position .

- Protection/Deprotection : Temporarily protect the methoxy group as a silyl ether (e.g., TBSCl) during benzylation . Analytical Validation : Monitor reaction progress via HPLC-MS with a C18 column (gradient: 10–90% MeCN/H2O).

Q. What are the limitations of solid-phase synthesis for producing gram-scale (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine?

Solid-phase methods (e.g., Wang resin) face:

- Low Loading Capacity : Typical resin capacity (0.5–1.0 mmol/g) limits batch size.

- Cleavage Efficiency : Acidolytic cleavage (TFA) may degrade sensitive fluoro groups. Workaround : Use soluble polymer-supported synthesis (e.g., PEG-OSu) for easier purification and scalability .

Key Citations

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.